molecular formula C46H74BrN3O13S B1264432 Combivent Respimat CAS No. 1031840-23-9

Combivent Respimat

Numéro de catalogue B1264432
Numéro CAS: 1031840-23-9
Poids moléculaire: 989.1 g/mol
Clé InChI: KVNRKLOLUZSPOE-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A combined pharmaceutical preparation of Ipratropium Bromide and Albuterol Sulfate that is used to treat the symptoms of ASTHMA and CHRONIC OBSTRUCTIVE PULMONARY DISEASE.

Applications De Recherche Scientifique

1. Ventilator Circuit Adapter Integration

Combivent Respimat, a Soft Mist Inhaler (SMI), has been integrated with ventilator circuits using an adapter called RespiConnect*. This adapter, containing a self-sealing valve and safety cap, was tested for drug delivery and safety features, ensuring circuit integrity and effective aerosol drug delivery. Approximately 30% of the drug components were successfully delivered via the adapter to the endotracheal tube, maintaining ventilator circuit integrity and patient safety (Suggett & Nagel, 2017).

2. Inhaler Attribute Importance in Patients

A study quantified the relative importance of inhaler attributes in patients using this compound. The research focused on attributes like ease of inhalation and reliability, showing that performance attributes were more critical than convenience for patients. This study helps in understanding patient preferences and satisfaction related to inhaler use (Davis et al., 2017).

3. Efficiency of Drug Delivery

Research comparing the Respimat SMI and chlorofluorocarbon metered-dose inhalers (CVT-MDI) revealed that the Respimat SMI delivers drugs more efficiently to the lungs. This study evaluated the systemic exposure and lung-delivery efficiency of drugs through these inhalers, highlighting the Respimat's advantage in drug delivery to the lungs (MacGregor et al., 2011).

4. Comparative Efficacy in Drug Delivery

The comparative efficacy of Combivent inhalation in patients with chronic obstructive pulmonary disease (COPD) was studied, indicating significant improvement in lung function. This research highlights the clinical effectiveness of Combivent inhalation in managing COPD exacerbations (Ping, 2010).

5. Device Development and Performance

The development of Respimat SMI, its unique nozzle design, and the resulting soft mist with a high fine particle fraction were extensively reviewed. This inhaler represents a new category in inhaler devices, offering advantages in drug deposition in the lungs and reduced oropharyngeal deposition, beneficial for patients with asthma or COPD (Dalby et al., 2004).

6. Comparative Inhaler Efficiency

A study on lung deposition of fenoterol and flunisolide delivered through Respimat SMI versus conventional metered-dose inhalers with spacers showed that Respimat SMI achieved higher lung deposition and lower oropharyngeal deposition. This highlights its potential as an effective alternative for administering inhaled bronchodilators and corticosteroids (Newman et al., 1998).

Propriétés

Numéro CAS

1031840-23-9

Formule moléculaire

C46H74BrN3O13S

Poids moléculaire

989.1 g/mol

Nom IUPAC

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide

InChI

InChI=1S/C20H30NO3.2C13H21NO3.BrH.H2O4S/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;;1-5(2,3)4/h4-8,14,16-19,22H,9-13H2,1-3H3;2*4-6,12,14-17H,7-8H2,1-3H3;1H;(H2,1,2,3,4)/q+1;;;;/p-1

Clé InChI

KVNRKLOLUZSPOE-UHFFFAOYSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-]

SMILES canonique

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-]

Synonymes

Albuterol Ipratropium
Albuterol Ipratropium Drug Combination
Albuterol, Ipratropium Drug Combination
albuterol-ipratropium
Albuterol-Ipratropium Drug Combination
Combination, Albuterol-Ipratropium Drug
Combination, Dey
Combivent
Combivent Respimat
Dey combination
Drug Combination, Albuterol-Ipratropium
Respimat, Combivent

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Combivent Respimat
Reactant of Route 2
Combivent Respimat
Reactant of Route 3
Reactant of Route 3
Combivent Respimat
Reactant of Route 4
Combivent Respimat
Reactant of Route 5
Reactant of Route 5
Combivent Respimat
Reactant of Route 6
Combivent Respimat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.